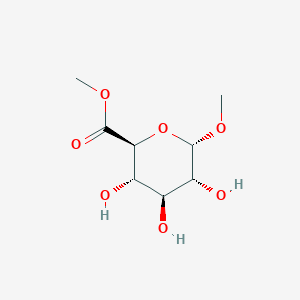
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate, also known as methyl-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate or MTHC, is a natural product isolated from the roots of the plant Salvia miltiorrhiza. It is a compound of interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of MTHC is not fully understood. However, it has been proposed that it exerts its therapeutic effects through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and immune response. MTHC has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects
MTHC has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also reduces the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the adhesion of white blood cells to the endothelium. MTHC has also been shown to reduce platelet aggregation and thrombus formation, which are involved in the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTHC has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study. It has also been extensively studied, and its properties are well-characterized. However, MTHC has some limitations for lab experiments. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain in large quantities, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of MTHC. One direction is the development of new synthesis methods to improve the yield and scalability of MTHC. Another direction is the investigation of the molecular mechanisms underlying its therapeutic effects. This could lead to the development of new drugs that target the same pathways. Finally, the clinical efficacy and safety of MTHC need to be evaluated in human trials to determine its potential as a therapeutic agent for cardiovascular diseases.
Conclusion
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate is a natural product with potential therapeutic properties for the treatment of cardiovascular diseases. Its anti-inflammatory, antioxidant, and antithrombotic properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its clinical efficacy and safety.
Synthesemethoden
MTHC can be synthesized through a multi-step process starting from D-glucose. The synthesis involves protecting groups, oxidation, reduction, and esterification reactions. The final step involves the removal of the protecting groups to yield MTHC.
Wissenschaftliche Forschungsanwendungen
MTHC has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and antithrombotic properties. These properties make it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis, hypertension, and coronary artery disease.
Eigenschaften
CAS-Nummer |
18486-51-6 |
|---|---|
Produktname |
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
Molekularformel |
C8H14O7 |
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O7/c1-13-7(12)6-4(10)3(9)5(11)8(14-2)15-6/h3-6,8-11H,1-2H3/t3-,4-,5+,6-,8-/m0/s1 |
InChI-Schlüssel |
DCXMXXNUXSBWDI-XDUWNTRXSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)C(=O)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



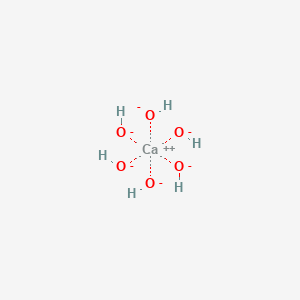
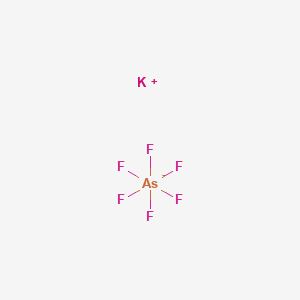
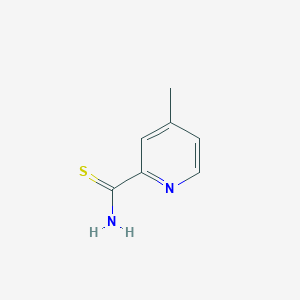
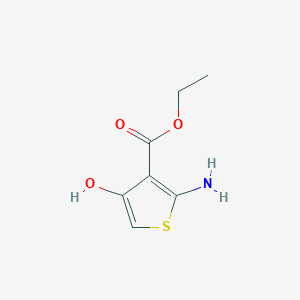
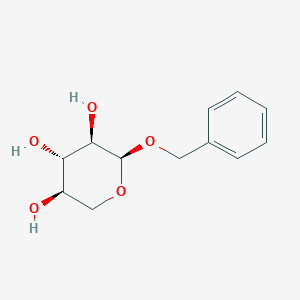
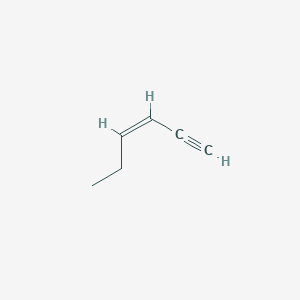
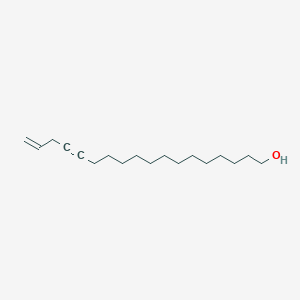
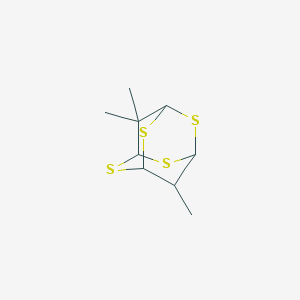
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
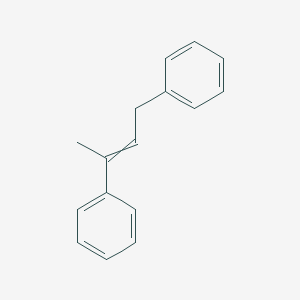
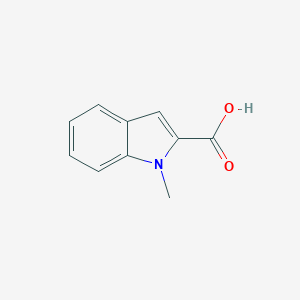
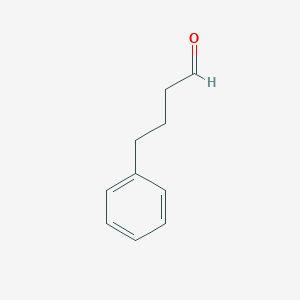
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
![Benzene, 1,1',1''-[(phenylthio)methylidyne]tris-](/img/structure/B95498.png)